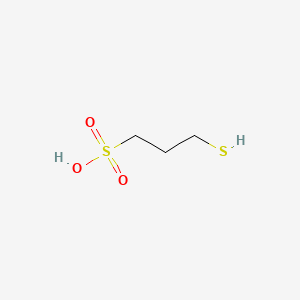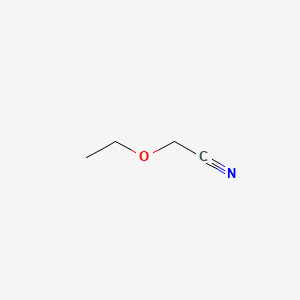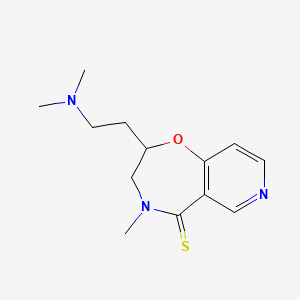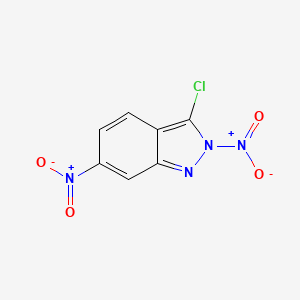
3-Mercapto-1-propanesulfonic acid
Overview
Description
3-Mercapto-1-propanesulfonic acid (MPS) is a chemical compound with the linear formula HSCH₂CH₂CH₂SO₃Na . It exists as a white powder and is soluble in water. MPS forms a self-assembled monolayer via chemisorption on a gold-coated substrate .
Synthesis Analysis
MPS can be synthesized through various methods, including photochemical reactions . For instance, it reacts with tetravinylsilane via a thiol-ene reaction to yield tetrasubstituted organosilicon thioether .
Molecular Structure Analysis
The molecular formula of MPS is C₃H₈O₃S₂Na , with a molecular weight of 178.21 g/mol . Its structure consists of a propane backbone with a sulfonic acid group and a sodium ion attached .
Chemical Reactions Analysis
- Functionalization of gold nanoparticles : MPS acts as a capping agent to modify gold nanoparticles, making them suitable for applications in radiotherapy and drug delivery .
Physical And Chemical Properties Analysis
Scientific Research Applications
1. Electrodeposition in Semiconductor Metallization
3-Mercapto-1-propanesulfonic acid (MPSA) is utilized in the electrodeposition of copper, particularly for semiconductor metallization in complementary metal-oxide-semiconductor (CMOS) devices. MPSA acts as an accelerator and brightener, improving the deposition rate and achieving bright deposits. This is achieved through the oxidation of the thiol group to disulfide and subsequent adsorption on the copper surface. This process is essential for the miniaturization of CMOS devices and improving their performance (Kim, Kim, & Kim, 2003).
2. Adsorption Studies on Gold Electrodes
MPS has been studied for its adsorption behavior on gold electrodes. These studies provide insights into the molecular structures and electrochemical properties of MPS when adsorbed on Au(111) surfaces. Understanding these interactions is crucial for applications in electrocatalysis and sensor design (Jian, Chang, Yang, Dow, Yau, & Lee, 2009).
3. Understanding Electrodeposition Mechanisms
Investigations into the mechanism of MPS in Cu electrodeposition have been conducted using techniques like Raman spectroscopy and density functional theory calculations. These studies help in understanding the molecular interactions during electrodeposition, which is valuable for developing more efficient electroplating techniques (Schmitt, Schmidt, von-Horsten, Vazhenin, & Gewirth, 2015).
4. Siloxane Polymer Synthesis
MPSA has been used in the synthesis of siloxane polymers, where its mercapto group is oxidized to sulfonic acid. This methodology avoids the use of traditional strongly acidic sulfonating agents, and the resulting products are useful in various material science applications (Evans, Slade, Varcoe, & Young, 1999).
5. Interactions in Electrolytes
Studies on the interactions between MPS and chloride ions in copper sulfate electrolytes provide insights into the roles of these additives in copper electrochemical deposition. This is important for optimizing electrolyte compositions for better deposition quality in various electrochemical applications (Chen, Parulekar, & Zdunek, 2008).
Mechanism of Action
properties
IUPAC Name |
3-sulfanylpropane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S2/c4-8(5,6)3-1-2-7/h7H,1-3H2,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDVFOBWBHMJDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068499 | |
| Record name | 1-Propanesulfonic acid, 3-mercapto- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Mercapto-1-propanesulfonic acid | |
CAS RN |
49594-30-1 | |
| Record name | 3-Mercapto-1-propanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49594-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Mercapto-1-propanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049594301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanesulfonic acid, 3-mercapto- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanesulfonic acid, 3-mercapto- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-mercaptopropanesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.249 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Mercapto-1-propanesulfonic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYH54NG95Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![3-[5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid](/img/structure/B1618639.png)